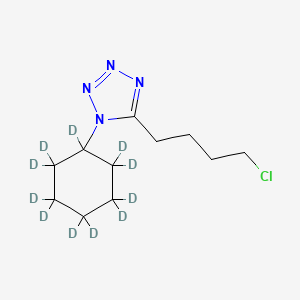
Bis(2-propylheptyl) Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-propylheptyl) Phthalate-d4 is an isotopically-labeled compound of bis(2-propylheptyl) phthalate, where the hydrogen atoms are replaced by deuterium (D). This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) experiments due to its stable isotope labeling . It is a colorless to light yellow oil with a molecular formula of C28H40O4D4 .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Bis(2-propylheptyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like chloroform or methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-propylheptyl) Phthalate-d4 has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Experiments: It is used as a stable isotope marker to study molecular structures and dynamics.
Biomonitoring Studies: It is used to trace and study the metabolism and excretion of phthalates in biological systems.
Additives in Solvents, Lubricants, and Plasticizers: It is used as an additive to enhance the properties of various industrial products.
Mécanisme D'action
The mechanism of action of Bis(2-propylheptyl) Phthalate-d4 involves its interaction with molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid metabolism and cell proliferation . Additionally, it can induce oxidative stress by generating reactive oxygen species, leading to various cellular responses .
Comparaison Avec Des Composés Similaires
Bis(2-propylheptyl) Phthalate-d4 can be compared with other similar compounds such as:
Bis(2-ethylhexyl) Phthalate (DEHP): DEHP is another phthalate ester used as a plasticizer.
Diisononyl Phthalate (DiNP): DiNP is used as a plasticizer and has similar applications to this compound but differs in its molecular structure and specific properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for NMR studies and other research applications requiring stable isotopes .
Propriétés
IUPAC Name |
bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUOIVEVPTXFX-OLNJRPQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334646 |
Source


|
| Record name | Bis(2-propylheptyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-46-4 |
Source


|
| Record name | Bis(2-propylheptyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











